molecular formula C21H18N4O4S2 B11002819 methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11002819
M. Wt: 454.5 g/mol
InChI Key: HCFLWEBISOROEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The starting materials might include 2-methoxyphenyl derivatives, thiophene derivatives, and pyrazole derivatives. Common synthetic routes could involve:

    Formation of the Thiazole Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: This could be achieved through coupling reactions using reagents like hydrazines and diketones.

    Esterification: The final step might involve the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Pyrazole Derivatives: Compounds containing pyrazole moieties.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups.

Uniqueness

Methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 5-(2-methoxyphenyl)-2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H18N4O4S2/c1-25-14(11-13(24-25)16-9-6-10-30-16)19(26)23-21-22-17(20(27)29-3)18(31-21)12-7-4-5-8-15(12)28-2/h4-11H,1-3H3,(H,22,23,26)

InChI Key

HCFLWEBISOROEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.